molecular formula C24H48ClNO4 B10830721 Heptadecanoyl L-carnitine-d3 HCl

Heptadecanoyl L-carnitine-d3 HCl

Cat. No.: B10830721
M. Wt: 453.1 g/mol
InChI Key: SYUSIANKHPXISE-SZCCLSIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptadecanoyl-L-carnitine-d3 (chloride) involves the esterification of heptadecanoic acid with L-carnitine, followed by the introduction of deuterium atoms. The reaction typically occurs under mild conditions to prevent degradation of the product. The final step involves the addition of hydrochloric acid to form the chloride salt .

Industrial Production Methods

Industrial production of heptadecanoyl-L-carnitine-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography, are employed to verify the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Heptadecanoyl-L-carnitine-d3 (chloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Heptadecanoyl-L-carnitine-d3 (chloride) is widely used in scientific research due to its stability and isotopic labeling. Some of its applications include:

Mechanism of Action

Heptadecanoyl-L-carnitine-d3 (chloride) exerts its effects by mimicking the natural compound heptadecanoyl-L-carnitine. It participates in the transport of long-chain fatty acids into the mitochondria for β-oxidation. The deuterium labeling does not significantly alter its biological activity but allows for precise tracking and quantitation in metabolic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptadecanoyl-L-carnitine-d3 (chloride) is unique due to its deuterium labeling, which enhances its stability and allows for more accurate quantitation in analytical techniques. This makes it particularly valuable in scientific research where precise measurements are crucial .

Properties

Molecular Formula

C24H48ClNO4

Molecular Weight

453.1 g/mol

IUPAC Name

[(2R)-3-carboxy-2-heptadecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride

InChI

InChI=1S/C24H47NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-22(20-23(26)27)21-25(2,3)4;/h22H,5-21H2,1-4H3;1H/t22-;/m1./s1/i2D3;

InChI Key

SYUSIANKHPXISE-SZCCLSIUSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCCCCC.[Cl-]

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

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